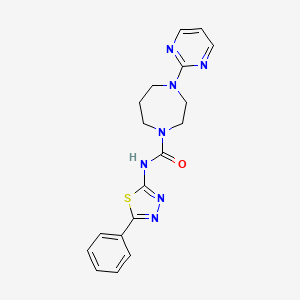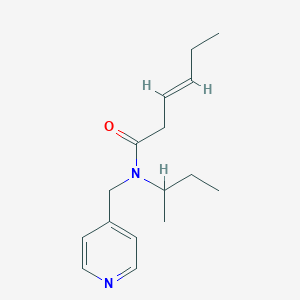![molecular formula C14H15N3O2 B4260788 N-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}cyclopropanecarboxamide](/img/structure/B4260788.png)
N-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}cyclopropanecarboxamide
Übersicht
Beschreibung
N-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}cyclopropanecarboxamide, commonly known as MOCP, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases. MOCP is a cyclopropane-based compound that has been synthesized using different methods.
Wirkmechanismus
MOCP exerts its pharmacological effects by interacting with various molecular targets, including proteasome, histone deacetylase, and phosphodiesterase. MOCP has been shown to inhibit the activity of proteasome, leading to the accumulation of misfolded proteins and induction of apoptosis. MOCP also inhibits the activity of histone deacetylase, leading to the upregulation of tumor suppressor genes and downregulation of oncogenes. Additionally, MOCP inhibits the activity of phosphodiesterase, leading to the increase of cyclic adenosine monophosphate (cAMP) levels and activation of protein kinase A (PKA) signaling pathway.
Biochemical and Physiological Effects:
MOCP has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. MOCP also modulates the activity of various enzymes, including proteasome, histone deacetylase, and phosphodiesterase. MOCP has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
MOCP has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. MOCP has been shown to have a good pharmacokinetic profile, with a half-life of around 8 hours. However, MOCP has some limitations, including its low solubility in water and its instability under acidic conditions.
Zukünftige Richtungen
MOCP has significant potential for the development of new drugs for the treatment of various diseases. Future research should focus on the optimization of MOCP's pharmacological properties, including its solubility and stability. Additionally, further studies are needed to understand the molecular mechanisms underlying MOCP's pharmacological effects. Finally, clinical trials are needed to evaluate the safety and efficacy of MOCP in humans.
Wissenschaftliche Forschungsanwendungen
MOCP has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, MOCP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, MOCP has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-15-13(19-17-9)8-10-2-6-12(7-3-10)16-14(18)11-4-5-11/h2-3,6-7,11H,4-5,8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBMUQPQXZPXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=C(C=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,3-dihydro-1H-inden-2-yl)-N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-N-methyl-3-piperidinamine](/img/structure/B4260722.png)
![N-isobutyl-N-[(3-methyl-2-thienyl)methyl]pent-4-ynamide](/img/structure/B4260729.png)

![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methyl-N-(4-methylbenzyl)acetamide](/img/structure/B4260739.png)
![N-(dicyclopropylmethyl)-N-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4260741.png)
![2-morpholin-4-yl-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]pyrimidine-5-carboxamide](/img/structure/B4260746.png)



![3-{2-[4-(2-methoxyethyl)-1-piperazinyl]-2-oxoethyl}-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinone](/img/structure/B4260763.png)
![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-3-[(2-thienylmethyl)amino]benzamide](/img/structure/B4260766.png)
![N-[2-(3-pyridinyl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B4260769.png)
![(6-methoxy-2-naphthyl){1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4260801.png)
![1-{[3-(4-biphenylyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B4260811.png)
